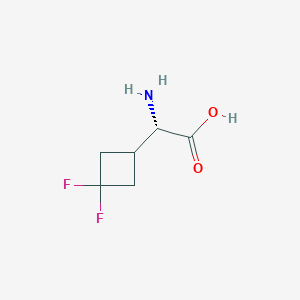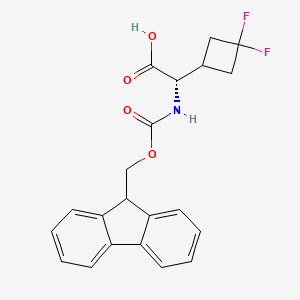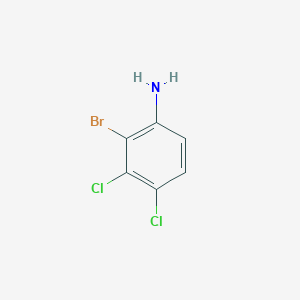
2-溴-3,4-二氯苯胺
描述
2-Bromo-3,4-dichloroaniline is a bromo and dichloro substituted aniline . It has the molecular formula C6H4BrCl2N .
Synthesis Analysis
The synthesis of 2-Bromo-3,4-dichloroaniline involves multiple steps. For instance, 2-Bromo-4,6-dichloroaniline can be prepared from 2,4-dichloroacetanilide via deprotection, followed by bromination with NBS (N -bromosuccinimide) .Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4-dichloroaniline consists of a benzene ring with bromine and chlorine substituents, and an amine group .Chemical Reactions Analysis
2-Bromo-3,4-dichloroaniline can undergo various chemical reactions. For example, it can react with Pd(OAc)2, PPh3, potassium furan-2-yltrifluoroborate, and K2CO3 to yield N-allyl-2,4-dichloro-6-(furan-2-yl)aniline .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-3,4-dichloroaniline is 240.91 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .科学研究应用
卤代苯胺衍生物
- 结构分析:已经对2,4-二溴-6-氯苯胺等化合物进行了结构分析,结果表明它们通过氢键形成无限链,这对于理解材料科学中的分子相互作用可能具有重要意义 (Ferguson et al., 1998)。
卤苯胺的肾毒性
- 毒性研究:对卤苯胺(包括二氯苯胺衍生物)的研究重点关注其肾毒性,为理解这些化合物对环境和健康的影响提供了见解 (Hong et al., 2000)。
抗菌特性
- 抗菌活性:已发现某些二氯苯胺衍生物表现出很强的抗菌活性,特别是对金黄色葡萄球菌,表明在开发新的抗菌剂方面具有潜在应用 (Kimura et al., 1962)。
生物修复
- 环境脱卤:包括二氯苯胺在内的氯苯胺基化合物可以在受污染的含水层中生物脱卤,这表明了对被这些化学物质污染的环境进行生物修复的方法 (Kuhn & Suflita, 1989)。
环境毒性
- 毒性评估:对3,4-二氯苯胺等化合物对水生生物毒性的研究为了解这些化学物质的生态影响提供了见解,这对于环境保护至关重要 (Guilhermino et al., 1994)。
藻类生物降解
- 藻类去除污染物:研究表明,小球藻等绿藻可以降解并去除水中二氯苯胺,突出了藻类在处理受工业污染物污染的水中的潜力 (Wang, Poon, & Cai, 2012)。
监测环境污染物
- 水质监测:对河流中芳香胺(包括二氯苯胺)的研究表明监测水质以评估环境污染的重要性 (Wegman & Korte, 1981)。
溴化动力学
- 化学反应:对二氯苯胺的溴化研究提供了有关反应动力学的有价值的数据,这对于化学合成和工业应用至关重要 (Bell & De Maria, 1969)。
土壤吸附研究
- 土壤相互作用研究:了解二氯苯胺等化合物在土壤上的吸附,以及溶解有机碳如何影响吸附,对于评估这些化学物质的环境归宿至关重要 (González-Pradas et al., 2005)。
污染物识别
- 污染物分析:在着色剂中识别2-溴-四氯苯胺等污染物表明分析化学在确保产品安全中的重要性 (Weisz & Andrzejewski, 2003)。
安全和危害
作用机制
Target of Action
Similar compounds such as 3,4-dichloroaniline have been shown to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that the compound interacts with its targets through electrophilic substitution reactions, given its structural similarity to other aniline derivatives .
Biochemical Pathways
Research on 3,4-dichloroaniline, a similar compound, has shown that it can be metabolized by green algae, resulting in less toxic metabolites . This suggests that 2-Bromo-3,4-dichloroaniline may also be metabolized in a similar manner, potentially affecting pathways related to xenobiotic metabolism.
Result of Action
Studies on 3,4-dichloroaniline have shown that it can induce fatty liver in zebrafish larvae, suggesting that 2-bromo-3,4-dichloroaniline may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4-dichloroaniline. For example, the presence of other chemicals in the environment can affect the compound’s reactivity and degradation. Additionally, factors such as pH, temperature, and light exposure can influence the compound’s stability .
属性
IUPAC Name |
2-bromo-3,4-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUYELJDMIVIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dichloroaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

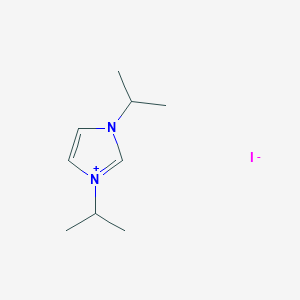
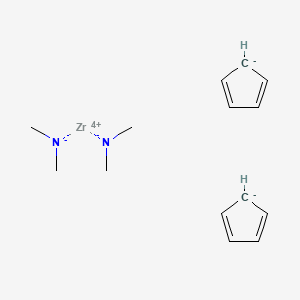


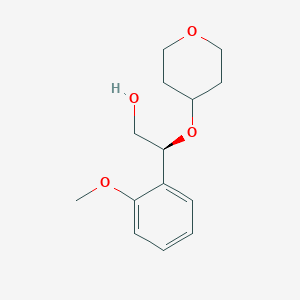

![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
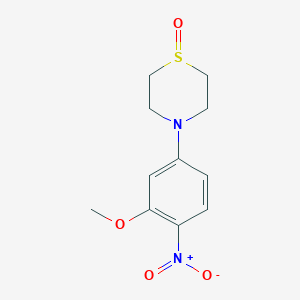
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)

